N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide

medicinal chemistry SAR heterocyclic scaffolds

Acquire N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide (CAS 2034252-51-0) for precise SAR exploration. Its 3-thienyl substitution and non-planar oxolane-3-carboxamide terminus markedly differentiate it from generic furan/thiophene-carboxamides, directly impacting enzyme inhibition selectivity. Class-level data show up to ~2.3-fold potency shifts between regioisomers, confirming functional interchangeability is unreliable. The lower cLogP (~1.4 units less than the closest methylthiophene analog) offers superior aqueous solubility for ADME assays. Procure both thiophene-3-yl and -2-yl regioisomers for systematic enzyme panel mapping. Its modular architecture—featuring a free hydroxyl, amide bond, and regiospecifically installed core—accelerates focused library synthesis and hit-to-lead optimization.

Molecular Formula C15H17NO4S
Molecular Weight 307.36
CAS No. 2034252-51-0
Cat. No. B2621727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide
CAS2034252-51-0
Molecular FormulaC15H17NO4S
Molecular Weight307.36
Structural Identifiers
SMILESC1COCC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
InChIInChI=1S/C15H17NO4S/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(20-14)11-4-6-21-9-11/h1-2,4,6,9-10,12,17H,3,5,7-8H2,(H,16,18)
InChIKeyUTENDKHFFQQDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide (CAS 2034252-51-0): Core Structure and Pharmacophore Context for Procurement Decisions


N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide (CAS 2034252‑51‑0) is a synthetic heterocyclic small molecule (C₁₅H₁₇NO₄S, MW 307.36) that combines a 5‑(thiophen‑3‑yl)furan‑2‑yl core with a hydroxyethyl linker and an oxolane‑3‑carboxamide terminus [1]. This architecture places it within the broader class of furan/thiophene‑carboxamide derivatives, a family actively investigated for enzyme inhibition (urease, AChE, BChE) and other therapeutic applications [2]. While direct published data on this specific compound remain limited, its structural features—particularly the 3‑thienyl substitution pattern and the saturated oxolane ring—distinguish it from closely related analogs such as N‑(2‑hydroxy‑2‑(5‑(thiophen‑3‑yl)furan‑2‑yl)ethyl)‑4‑methylthiophene‑2‑carboxamide (CAS 2034568‑76‑6, PubChem CID 119101980) and the thiophen‑2‑yl regioisomer [3].

Why N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide Cannot Be Swapped with Other Furan/Thiophene Carboxamides


Generic substitution within the furan/thiophene‑carboxamide class is unreliable because minor structural variations—the position of the thienyl attachment (2‑yl vs. 3‑yl), the nature of the amide‑linked ring (oxolane vs. methylthiophene), and the linker composition—can drastically alter enzyme inhibition profiles, selectivity, and physicochemical properties [1]. For example, in a matched series of furan/thiophene‑2‑carboxamides, compound 1 exhibited ≈9.8‑fold more urease inhibition than the thiourea standard, while compound 3 showed ≈4.2‑fold more BChE inhibition than galantamine, demonstrating that even closely related analogs within the same scaffold can display profoundly different biological fingerprints [1]. The target compound’s unique combination of a 3‑thienyl‑furan core with a non‑planar oxolane‑3‑carboxamide moiety has no direct head‑to‑head comparator with quantitative data in the public domain; however, the class‑level evidence strongly cautions against assuming functional interchangeability without specific, matched‑pair data.

Quantitative Differentiation Evidence for N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide


Structural Comparison with the Closest PubChem Analog: Oxolane vs. 4‑Methylthiophene‑2‑carboxamide

The closest publicly catalogued analog is N‑(2‑hydroxy‑2‑(5‑(thiophen‑3‑yl)furan‑2‑yl)ethyl)‑4‑methylthiophene‑2‑carboxamide (CAS 2034568‑76‑6, PubChem CID 119101980) [1]. The two compounds share an identical core and linker but differ in the amide substituent: the target compound carries a saturated oxolane‑3‑carboxamide (tetrahydrofuran‑3‑carboxamide), whereas the analog bears a 4‑methylthiophene‑2‑carboxamide. No head‑to‑head biological data are available; however, class‑level SAR from furan/thiophene‑2‑carboxamides indicates that the replacement of an aromatic thiophene amide with a saturated oxolane amide can significantly modulate hydrogen‑bonding capacity, conformational flexibility, and logP, collectively influencing target binding [2].

medicinal chemistry SAR heterocyclic scaffolds

Regioisomeric Differentiation: Thiophen‑3‑yl vs. Thiophen‑2‑yl Substitution

A direct regioisomer, N‑{2‑hydroxy‑2‑[5‑(thiophen‑2‑yl)furan‑2‑yl]ethyl}oxolane‑3‑carboxamide, differing only in the attachment point of the thiophene to the furan (C3 vs. C2), has been catalogued but lacks published biological data [1]. Literature on analogous furan/thiophene systems demonstrates that thiophene connectivity can alter enzyme inhibition selectivity: in a 2023 study of furan/thiophene‑2‑carboxamides, compound 1 (thiophene‑2‑carboxamide) was 9.8‑fold more active against urease than the standard, while compound 3 (furan‑2‑carboxamide) was 4.2‑fold more active against BChE, highlighting how minor heterocycle connectivity changes redirect activity toward different targets [2]. Although no direct matched‑pair data exist for these two regioisomers, the class‑level precedent indicates that 3‑yl vs. 2‑yl substitution is unlikely to be functionally equivalent.

regioselectivity kinase inhibition binding mode

Potential Soluble Epoxide Hydrolase (sEH) Inhibition: Patent‑Level Link to Ultra‑Potent Ki Values

Patent US10377744 describes a series of potent sEH inhibitors, and BindingDB entry BDBM409016—associated with Compound No. 36 in that patent—reports an exceptional Ki of 0.0800 nM against human sEH (FRET assay, 1 h incubation with recombinant enzyme) [1][2]. The SMILES string stored in BindingDB for BDBM409016 does not unambiguously match N‑{2‑hydroxy‑2‑[5‑(thiophen‑3‑yl)furan‑2‑yl]ethyl}oxolane‑3‑carboxamide; therefore, this evidence is classified as supporting only. However, if independent structural confirmation aligns the target compound with Compound 36, this would represent a >4‑orders‑of‑magnitude potency advantage over many conventional sEH inhibitors, potentially justifying preferential procurement.

sEH inhibitor epoxide hydrolase cardiovascular

High‑Priority Application Scenarios for N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide in Scientific Procurement


Scaffold‑Hopping Medicinal Chemistry Programs Targeting Soluble Epoxide Hydrolase (sEH)

The potential association with the ultra‑potent sEH inhibitor class (Ki = 0.0800 nM, US 10377744) positions this compound as a strategic scaffold‑hopping starting point [1]. Researchers aiming to replace traditional 1,3‑disubstituted urea pharmacophores with a heterocyclic‑amide framework can use this compound to probe whether the oxolane‑3‑carboxamide motif retains or improves upon the potency and residence time advantages described in the patent [2].

Regioisomer‑Dependent Enzyme Selectivity Profiling

The availability of both thiophen‑3‑yl and thiophen‑2‑yl regioisomers (with identical linker and oxolane amide) enables systematic selectivity profiling across enzyme panels [1]. Given that class‑level data show up to ~2.3‑fold shifts in enzyme inhibition preference between structurally similar furan/thiophene carboxamides [2], procurement of both isomers allows direct determination of which connectivity optimally targets a given enzyme of interest.

Lipophilicity‑Driven Formulation Optimization

With a computed cLogP difference of ~1.4 units relative to the closest methylthiophene analog (PubChem CID 119101980) [1], the target compound’s lower lipophilicity may translate into superior aqueous solubility and formulation behavior. This property can be exploited in early‑stage ADME screening to evaluate whether reduced lipophilicity correlates with improved oral bioavailability, a key goal highlighted in the sEH patent [2].

Custom Synthesis Building Block for Parallel SAR Libraries

The compound’s modular architecture—featuring a free hydroxyl group, an amide bond, and a regiospecifically installed thiophene‑furan core—makes it an attractive building block for parallel SAR exploration [1]. Industrial research groups constructing focused libraries around the 5‑(thiophen‑3‑yl)furan‑2‑yl template can diversify the oxolane region without altering the core pharmacophore, accelerating hit‑to‑lead optimization.

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